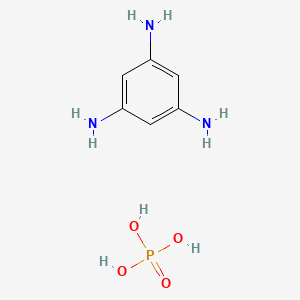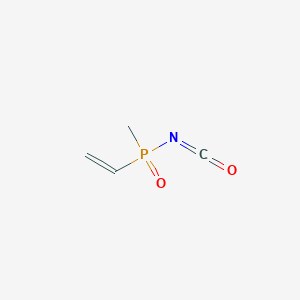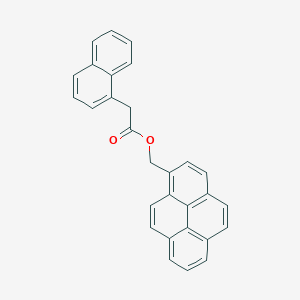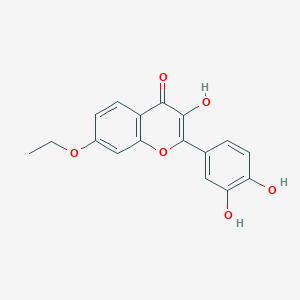
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one can be achieved through several methods One common approach involves the modification of quercetin, a naturally occurring flavonoidThis can be done using specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in a variety of functionalized flavonoid derivatives.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound is investigated for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound also modulates signaling pathways related to inflammation, apoptosis, and cell proliferation. Specific molecular targets include enzymes like quinone reductase 2 (QR2) and various kinases involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Quercetin: A naturally occurring flavonoid with similar antioxidant properties.
Catechins: Found in green tea, these compounds share structural similarities and biological activities.
Uniqueness
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one is unique due to its specific structural modifications, which enhance its biological activity and stability compared to other flavonoids
Properties
CAS No. |
114041-03-1 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-ethoxy-3-hydroxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-2-22-10-4-5-11-14(8-10)23-17(16(21)15(11)20)9-3-6-12(18)13(19)7-9/h3-8,18-19,21H,2H2,1H3 |
InChI Key |
HWUIYLCRDRBZIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-](/img/structure/B14311459.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)

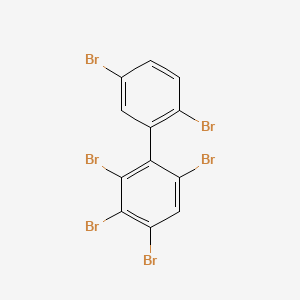

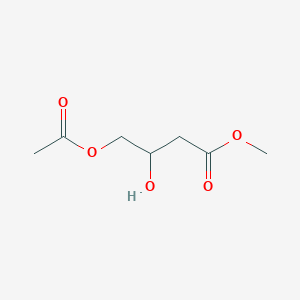
![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)
![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)
